![molecular formula C13H23NO4 B13078031 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid typically involves the protection of the amine group using the BOC group. Common methods include:
- Mixing the amine with di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid undergoes several types of reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to yield various oxidation products.
- Reduction : Reduction reactions can be performed to remove the BOC protecting group, typically using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
- Substitution : The BOC group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3 .
- Di-tert-butyl dicarbonate (Boc2O) : Used for the protection of amines.
- Trifluoroacetic acid : Used for the removal of the BOC group.
- AlCl3 : Used for selective cleavage of the BOC group.
Major Products Formed: The major products formed from these reactions include the deprotected amine and various oxidation or reduction products depending on the specific reaction conditions used .
Aplicaciones Científicas De Investigación
2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid has several scientific research applications:
- Chemistry : Used as a protecting group for amines in organic synthesis .
- Biology : Employed in the synthesis of peptides and other biologically active molecules .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients .
- Industry : Applied in the production of various chemical compounds and materials .
Mecanismo De Acción
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-{1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness: 2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid is unique due to its specific structure, which includes a piperidine ring and a BOC-protected amine. This combination provides stability and reactivity that is useful in various synthetic applications, making it a valuable compound in organic chemistry .
Propiedades
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-8-14(12(17)18-13(2,3)4)6-5-10(9)7-11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOMNNXFGVWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
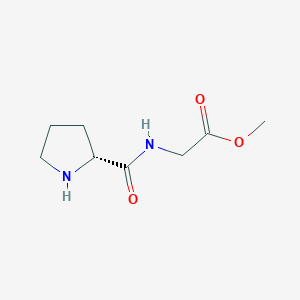
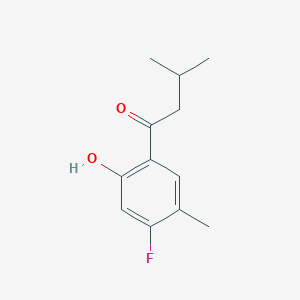
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
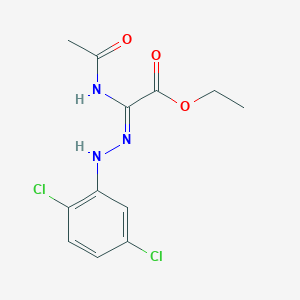
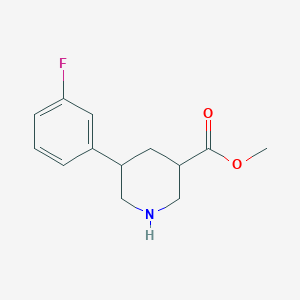
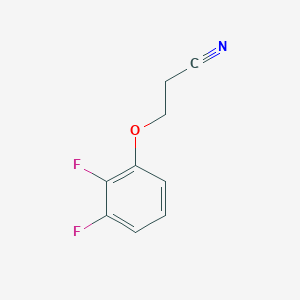
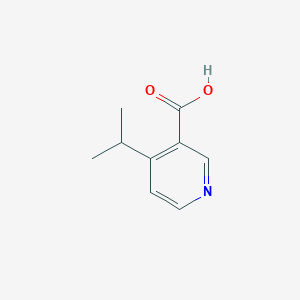
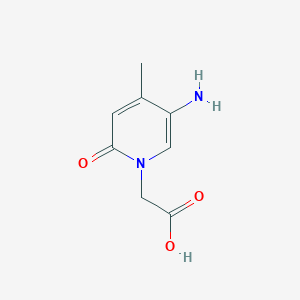
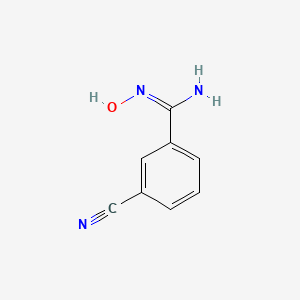
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)



